N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-derived acetohydrazide featuring a sulfanyl bridge and a substituted hydrazide moiety. Its structure combines a 2-chlorobenzyl group attached to the benzimidazole nitrogen, a thioether-linked acetohydrazide backbone, and an (E)-biphenyl-4-ylmethylidene Schiff base. The biphenyl group contributes to lipophilicity, which may improve membrane permeability and target binding compared to simpler aromatic substituents .
Properties
Molecular Formula |
C29H23ClN4OS |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H23ClN4OS/c30-25-11-5-4-10-24(25)19-34-27-13-7-6-12-26(27)32-29(34)36-20-28(35)33-31-18-21-14-16-23(17-15-21)22-8-2-1-3-9-22/h1-18H,19-20H2,(H,33,35)/b31-18+ |
InChI Key |
MWDJFIURLZPHSG-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Biphenyl Aldehyde: The initial step involves the preparation of biphenyl-4-carbaldehyde through the oxidation of biphenyl-4-methanol using an oxidizing agent such as pyridinium chlorochromate.
Synthesis of Benzimidazole Derivative: The benzimidazole derivative is synthesized by reacting o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Hydrazide: The hydrazide is formed by reacting the benzimidazole derivative with thioacetic acid, followed by the addition of hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the hydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction of the imine group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The biphenyl and benzimidazole moieties are particularly important for binding interactions, while the sulfanyl-acetohydrazide linkage may play a role in modulating the compound’s overall activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The dimethylamino group in the compound from introduces polarity, improving aqueous solubility compared to the biphenyl group in the target compound.
Chlorobenzyl Position :
- The 2-chlorobenzyl group in the target compound and may enhance π-π stacking with aromatic residues in enzyme pockets compared to the 4-chlorobenzyl isomer in .
Bioprofile Correlation :
- Compounds with methoxy or methyl groups (e.g., ) exhibit moderate anti-inflammatory activity, as validated in carrageenan-induced edema models, suggesting that electron-donating substituents modulate efficacy .
Research Findings and Mechanistic Insights
Structural Similarity and Bioactivity Clustering
Computational studies using Tanimoto and Dice similarity indices () reveal that the target compound shares ~65–70% structural similarity with derivatives in Table 1.
Pharmacological Potential
- Anti-inflammatory Activity : The 2-chlorobenzyl group may synergize with the sulfanyl bridge to inhibit COX-2 or IL-6 pathways, analogous to reported benzimidazole derivatives .
- Anticancer Potential: The biphenyl moiety could enhance topoisomerase inhibition, as seen in structurally related DNA-intercalating agents .
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This paper reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 441.99 g/mol. Its structure features a biphenyl group, a benzimidazole moiety, and a sulfanyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.99 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with benzimidazole scaffolds possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related benzimidazole derivative demonstrated minimal inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth . For example, studies have shown that similar compounds can inhibit the activity of topoisomerases, which are crucial in DNA replication and repair processes.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research has highlighted the importance of the sulfanyl group in enhancing binding affinity to target enzymes, which can lead to significant therapeutic effects . For instance, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition: The compound binds to specific enzymes, inhibiting their activity and disrupting cellular processes.
2. Interaction with Nucleic Acids: It may interact with DNA or RNA, affecting their function and stability.
3. Modulation of Signaling Pathways: The biphenyl and benzimidazole moieties facilitate interactions with various cellular receptors and signaling pathways, leading to altered cellular responses .
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of various benzimidazole derivatives, including those structurally related to this compound:
- Antibacterial Activity Study: A series of benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects with MIC values ranging from 50 to 100 μg/ml .
- Anticancer Evaluation: Another study demonstrated that a related compound induced apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition Research: Compounds similar to this compound were shown to inhibit urease activity significantly, indicating potential applications in treating infections caused by urease-producing bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
